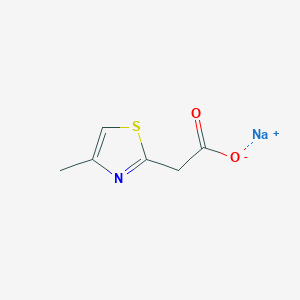
Sodium (4-methyl-1,3-thiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-methyl-1,3-thiazol-2-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to exhibit a wide range of biological activities . They have been reported to have anti-tubercular properties, acting against the target DprE1 .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents could affect their action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis of neurotransmitters like acetylcholine . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical processes within the cell.
Cellular Effects
Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives have shown potential in modulating oxidative stress and inflammation, which are critical factors in cellular health . Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may also impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and function.
Molecular Mechanism
The molecular mechanism of action of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Thiazole derivatives are known to interact with specific receptors and enzymes, leading to the modulation of their activity . For instance, Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may bind to enzyme active sites, altering their conformation and affecting their catalytic activity. This can result in the inhibition of enzyme function or the activation of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may change over time due to its stability and degradation . Studies have shown that thiazole derivatives can exhibit long-term effects on cellular function, both in vitro and in vivo . The stability of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate is crucial for its sustained activity, and any degradation products may also influence its overall effects on cells.
Dosage Effects in Animal Models
The effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate can vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with its use.
Metabolic Pathways
Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors . Thiazole derivatives are known to affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells . For example, Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate may participate in the synthesis and degradation of key metabolites, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate within cells and tissues are critical for its biological activity . It may interact with specific transporters and binding proteins, facilitating its uptake and localization within target cells . The distribution of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate can also affect its accumulation in specific tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate plays a significant role in its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of Sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate can impact its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-thiazole with sodium acetate. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. After the reaction is complete, the product is isolated through filtration and drying.
Chemical Reactions Analysis
Types of Reactions: Sodium (4-methyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Sodium (4-methyl-1,3-thiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Comparison: Sodium (4-methyl-1,3-thiazol-2-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Unlike sulfathiazole, which is primarily used as an antimicrobial agent, sodium 2-(4-methyl-1,3-thiazol-2-yl)acetate has broader applications in various fields . Its structural similarity to ritonavir and abafungin highlights its potential in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
sodium;2-(4-methyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEZRGOLVACBTR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
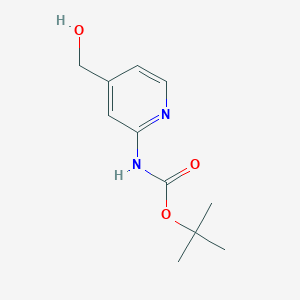
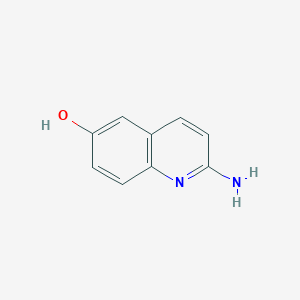

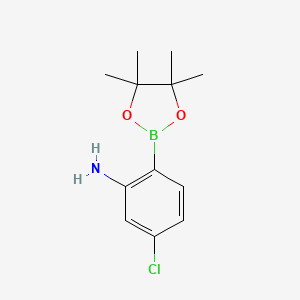
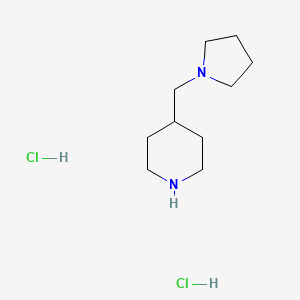

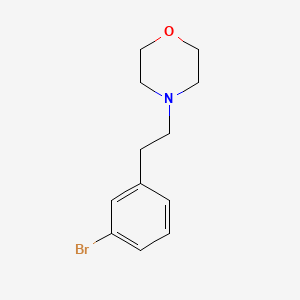
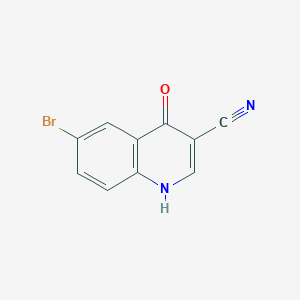
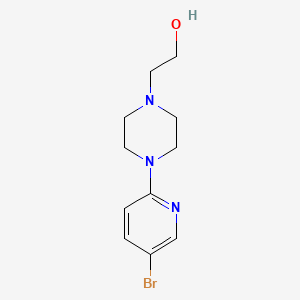
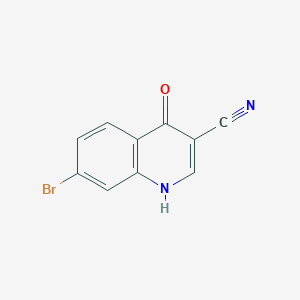
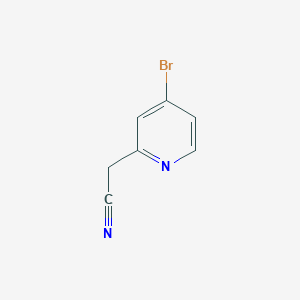
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)


